N-cyclopropyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a thiazole ring, and cyclopropyl groups
Properties
Molecular Formula |
C15H21N3O2S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C15H21N3O2S/c19-14(16-11-3-4-11)13-8-18(5-6-20-13)7-12-9-21-15(17-12)10-1-2-10/h9-11,13H,1-8H2,(H,16,19) |
InChI Key |
QMWCZPLNIVROKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide typically involves multiple steps. One common route starts with the reaction of cyclopropylamine with 4-methyl-2-bromothiazole to form an intermediate compound. This intermediate is then reacted with propargyl bromide to form N-cyclopropyl-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide, which is subsequently hydrogenated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods would include the use of automated reactors and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-cyclopropyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiazole and morpholine rings.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and morpholine derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets N-cyclopropyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of cyclopropyl groups adds steric hindrance and rigidity, potentially enhancing its stability and specificity in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
